molecular formula C15H15N3S2 B2617185 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine CAS No. 2379972-24-2

2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine

Cat. No. B2617185
CAS RN: 2379972-24-2
M. Wt: 301.43
InChI Key: ANXKMIDQQPXEON-UHFFFAOYSA-N
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Description

2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine, also known as TPTP, is a novel compound that has gained attention in the scientific community due to its potential in various fields of research. TPTP is a heterocyclic compound that contains a piperidine ring, a thiophene ring, and a thiazolo-pyridine ring system. It has been synthesized using different methods, and it has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine is not fully understood, but it has been suggested to involve the modulation of various neurotransmitters and receptors in the brain, including dopamine, serotonin, and glutamate receptors. 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of motor function and reward. 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine has also been reported to inhibit the activity of monoamine oxidase, an enzyme that degrades neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes involved in cell cycle regulation and apoptosis. In vivo studies have shown that 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine can improve motor function and cognitive performance in animal models of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine can be synthesized using different methods, and its synthesis can be optimized to produce high yields and purity. However, 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine also has some limitations, including its high cost, limited availability, and potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine, including the identification of its molecular target(s), the optimization of its pharmacological properties, and the evaluation of its safety and efficacy in clinical trials. 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine has shown promising results in various fields of research, and its potential as a drug candidate for the treatment of neurological disorders and cancer warrants further investigation. Additionally, the development of new synthetic methods for 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine and its analogs could lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine has been reported using different methods, including the Hantzsch reaction, the Gewald reaction, and the microwave-assisted synthesis. The Hantzsch reaction involves the condensation of 2-aminothiazole, aldehyde, and β-ketoester in the presence of ammonium acetate and acetic acid. The Gewald reaction involves the condensation of 2-aminothiophene, aldehyde, and cyanoacetic acid in the presence of a base. The microwave-assisted synthesis involves the reaction of 2-aminothiazole, aldehyde, and β-ketoester in the presence of ammonium acetate and acetic acid under microwave irradiation. These methods have been optimized to produce 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine in good yields and purity.

Scientific Research Applications

2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine has shown potential in various fields of scientific research, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine has been reported as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In neuropharmacology, 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine has been shown to have a modulatory effect on the dopamine system, which is involved in the regulation of motor function and reward. In cancer research, 2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine has been reported as a potential anti-cancer agent due to its ability to induce apoptosis and inhibit cell proliferation.

properties

IUPAC Name

2-(4-thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S2/c1-5-16-9-13-14(1)20-15(17-13)18-6-2-11(3-7-18)12-4-8-19-10-12/h1,4-5,8-11H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXKMIDQQPXEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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